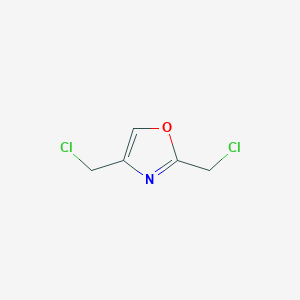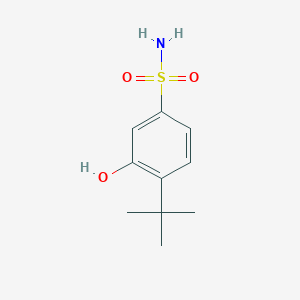![molecular formula C11H12FNO B14847715 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorine atom and the spiro configuration imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated isoquinoline derivative, the introduction of an oxetane ring can be achieved through cyclization reactions involving suitable reagents and catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The spiro configuration may also contribute to the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Uniqueness
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is unique due to its spiro configuration, which imparts distinct chemical properties compared to other fluorinated compounds. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
特性
分子式 |
C11H12FNO |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
6-fluorospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
InChI |
InChI=1S/C11H12FNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 |
InChIキー |
XROKPZFKMYZDJQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)













